The synthesis of 8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine typically involves several steps starting from readily available precursors. A common synthetic route includes:
Industrial production methods often optimize reaction conditions such as solvent choice, catalysts, and temperature control to enhance yield and purity .
The molecular structure of 8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine can be described as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy has been used to confirm the structure:
8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine is involved in several chemical reactions:
Common reagents used in these reactions include isocyanates and triethylamine along with various oxidizing agents .
The mechanism of action for 8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine primarily involves its interaction with various biomolecules within cells. It is believed to exert biological effects through:
Studies have shown promising effects on human colon cancer cell lines such as HCT-116 and HT-29, indicating potential applications in cancer therapy .
The physical and chemical properties of 8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine include:
These properties are critical for understanding its behavior in various chemical environments and applications in drug formulation .
8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine has significant applications in scientific research:
Research continues into expanding its applications based on its chemical versatility and biological activity profiles .
The triazolo[4,3-a]pyrazine scaffold represents a privileged heterocyclic framework in medicinal chemistry, characterized by a bicyclic system comprising a 1,2,4-triazole ring fused to a pyrazine ring. This core structure exhibits remarkable versatility in drug discovery due to its balanced physiochemical properties and capacity for diverse molecular interactions. The specific derivative 8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine (CAS# 140911-31-5) exemplifies strategic functionalization of this scaffold, combining halogenation and trifluoromethylation to enhance its bioactivity profile. With a molecular formula of C₆H₂ClF₃N₄ and molecular weight of 222.55-222.56 g/mol, this compound has emerged as a critical building block in pharmaceutical development [1] [2] [7].
The molecular architecture of 8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine features distinctive electronic properties that underpin its pharmacological relevance:
Table 1: Key Structural Parameters of Triazolo[4,3-a]pyrazine Derivatives
Parameter | Value | Experimental Method |
---|---|---|
Ring Fusion Angle | 179.2° ± 0.5° | X-ray Diffraction |
Bond Length (N4-C5) | 1.325 Å | DFT Calculations (B3LYP/6-31G*) |
Torsion Angle (C3-CF₃) | 85.7° | Crystal Structure Analysis |
Dipole Moment | 4.9 Debye | Computational Chemistry |
π-Orbital Energy (HOMO) | -7.3 eV | Cyclic Voltammetry |
The evolution of triazolo[4,3-a]pyrazine derivatives reflects progressive optimization for therapeutic applications:
Table 2: Historical Development Timeline of Key Derivatives
Year | Development Milestone | Biological Activity |
---|---|---|
1998 | Unsubstituted triazolopyrazines | NMDA receptor binding (Kᵢ = 420 nM) |
2015 | 8-Bromo-3-methyl derivatives | Potassium channel inhibition (IC₅₀ 0.8 μM) |
2018 | OSM Series 4 lead optimization | P. falciparum IC₅₀ 0.016 μM |
2021 | Photoredox functionalization of 8-Cl/3-CF₃ core | Improved solubility (logS = -3.2) |
2023 | Cryptosporidium studies (SLU-2633 analog) | C. parvum EC₅₀ 0.17 μM |
Strategic incorporation of chlorine and trifluoromethyl groups profoundly influences the compound's bioactivity:
Table 3: Physicochemical Properties vs. Analogous Compounds
Property | 8-Cl-3-CF₃ Derivative | 8-H-3-CH₃ Analog | Unsubstituted Core |
---|---|---|---|
Molecular Weight (g/mol) | 222.56 | 164.15 | 136.12 |
logP (octanol/water) | 1.91 ± 0.05 | 0.89 ± 0.03 | 0.21 ± 0.01 |
Water Solubility (mg/mL) | 0.38 | 5.67 | 12.4 |
pKa (most basic N) | 3.4 | 4.1 | 4.8 |
Plasma Protein Binding (%) | 88.2 | 65.7 | 42.3 |
Metabolic Stability (t₁/₂) | >120 min | 45 min | 22 min |
The strategic functionalization of the triazolo[4,3-a]pyrazine scaffold exemplifies rational drug design principles. The 8-chloro-3-trifluoromethyl derivative leverages halogenated electronic effects and fluorine-specific properties to create a pharmacologically optimized structure. This compound's versatility as a synthetic intermediate continues to enable development of novel therapeutics targeting infectious diseases, oncology, and central nervous system disorders [2] [8] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7